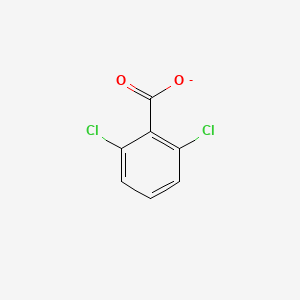

2,6-Dichlorobenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDNSFOFOQZDA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Advanced Synthetic Routes for 2,6-Dichlorobenzoate and its Analogues

The synthesis of this compound and its related structures is a critical aspect of its application in various research fields. The precise placement of the chloro and carboxylate groups is paramount, necessitating sophisticated and controlled chemical strategies.

Regiospecific Halogenation Strategies

Achieving the specific 2,6-dichloro substitution pattern on a benzene (B151609) ring requires careful control of regioselectivity. Direct halogenation of benzoic acid is often challenging due to the directing effects of the carboxyl group. Therefore, multi-step synthetic sequences are typically employed. One common approach involves starting with a precursor that facilitates the desired substitution pattern. For instance, the use of directing groups can control the position of chlorination. A stepwise halogenation strategy, potentially involving the protection of certain functional groups, is often necessary to achieve the desired regiochemistry. The synthesis of related compounds, such as 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- mdpi.commdpi.com-triazoles, highlights the importance of regioselective synthesis in creating complex molecules with specific substitution patterns. nih.gov

Carboxylation and Esterification Techniques

The introduction of the carboxylate group is another key synthetic step. Electrochemical carboxylation of dichlorobenzenes presents a modern and efficient method. mdpi.comresearchgate.net This technique involves the reduction of the dichlorobenzene substrate at a cathode, often made of silver, in the presence of carbon dioxide. mdpi.comresearchgate.net The process can be influenced by various factors, including the electrode material, solvent, current density, and temperature. mdpi.commdpi.com For instance, studies on the electrocarboxylation of 1,4-dichlorobenzene (B42874) have shown that the total yield of carboxylated products can be optimized by adjusting these parameters. mdpi.com Following carboxylation, esterification is often carried out, for example, by reacting the resulting carboxylic acid with an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate. mdpi.com Alternative esterification methods include the alkylation of potassium salts of aromatic carboxylic acids, which can be performed with or without a solvent and may utilize a phase-transfer catalyst. google.com

| Substrate | Carboxylation Product Yields (%) | Total Yield (%) |

| 1,4-dichlorobenzene | 38.4 (mono-carboxylated), 4.6 (di-carboxylated), 3.3 (other) | 46.3 |

| 1,3-dichlorobenzene | 41.4 (mono-carboxylated), 7.8 (di-carboxylated) | 49.2 |

| 1,2-dichlorobenzene | 43.7 (mono-carboxylated), 5.8 (di-carboxylated) | 49.5 |

| This table presents the yields of different carboxylation products from various dichlorobenzene isomers via electrocarboxylation on a silver electrode. mdpi.com |

Ammoxidation and Hydrolysis Pathways

An alternative route to obtaining the corresponding nitrile, which can then be hydrolyzed to the carboxylic acid, is through ammoxidation. The ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) is an industrially significant reaction. researchgate.net This gas-phase reaction is typically carried out over vanadium-based catalysts, such as V2O5/γ-Al2O3 or VPO catalysts. researchgate.net The reaction conditions, including temperature, and the molar ratios of reactants like air and ammonia (B1221849) to the substrate, are crucial for achieving high conversion and yield. researchgate.netgoogle.com For example, a maximum conversion of 96% of 2,6-dichlorotoluene and a 79% yield of 2,6-dichlorobenzonitrile have been reported at 425 °C. researchgate.net The resulting 2,6-dichlorobenzonitrile can then be hydrolyzed to 2,6-dichlorobenzoic acid. This hydrolysis can be achieved through chemical methods or, in some cases, via enzymatic processes using microorganisms. googleapis.com Another related pathway involves the hydrolysis of 2,6-dichloro dchlorobenzyl, which can be prepared by the chlorination of 2,6-dichlorotoluene, to form 2,6-dichlorobenzaldehyde, a precursor that can be further oxidized to the carboxylic acid. google.com

Derivatization Strategies for Mechanistic Probes and Biologically Active Compounds

Derivatization of this compound is a powerful tool for elucidating biological mechanisms and for developing new compounds with specific biological activities. These strategies involve modifying the core structure to introduce new properties or labels.

Isotopic Labeling Approaches for Pathway Elucidation

Isotopic labeling is an indispensable technique for tracing the metabolic fate of compounds and understanding biochemical pathways. nih.gov Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), can be incorporated into the this compound molecule. google.com These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished using techniques like mass spectrometry. nih.gov This allows researchers to follow the transformation of this compound within a biological system, identifying metabolites and elucidating the enzymatic reactions involved in its degradation or modification. mpg.deacs.org For instance, kinetic isotope effect studies using deuterated 2,6-dichlorobenzoic acid have been used to gain mechanistic insights into dioxygen reduction mediated by cobalt complexes. lanl.gov

Functional Group Modifications for Structure-Activity Relationship Studies

Modifying the functional groups of this compound is a common strategy in drug discovery and mechanistic studies to probe structure-activity relationships (SAR). nih.govresearchgate.net By systematically altering parts of the molecule, researchers can determine which functional groups are essential for its biological activity and which can be modified to enhance potency, selectivity, or other desirable properties. For example, in the context of glycosylation reactions, 2,6-disubstituted benzoyl groups, including 2,6-dichlorobenzoyl, have been investigated as protecting groups, and their electronic and steric properties were found to influence reaction outcomes. researchgate.net The introduction of different substituents on the benzoate (B1203000) moiety, such as halogens or electron-withdrawing groups, has been shown to have a considerable impact on the inhibitory activity of compounds against enzymes like yeast α-glucosidase. nih.govresearchgate.net These studies help in designing more effective molecules for specific biological targets.

| Compound | Modification | Biological Target/Application |

| 2,6-Dichlorobenzoic acid | Core structure | Environmental transformation product of dichlobenil (B1670455) nih.gov |

| 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- mdpi.commdpi.com-triazole | Derivatized from a 2,6-dichloro-phenyl precursor | Synthesis of novel triazoles nih.gov |

| 2,6-Dichlorobenzoyl-protected glycosides | Functional group modification | Mechanistic studies of glycosylation reactions researchgate.net |

| This table provides examples of this compound and its derivatives in different research contexts. |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound centers on several key areas: the use of safer and more environmentally benign reagents, the application of catalytic processes to minimize waste, and the adoption of reaction conditions that are less hazardous and more energy-efficient.

One of the most promising green alternatives to traditional esterification methods for producing this compound involves the use of dimethyl carbonate (DMC). rsc.orgorganic-chemistry.org Traditional methods often rely on hazardous reagents such as methyl halides or dimethyl sulfate, which are toxic and produce significant amounts of waste. organic-chemistry.org In contrast, DMC is a non-toxic and environmentally benign methylating agent, with the only by-products being carbon dioxide and methanol, the latter of which can be recycled. organic-chemistry.org

A patented method details the synthesis of methyl this compound from 2,6-dichlorobenzoic acid using dimethyl carbonate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. rsc.org This process avoids the use of strong acids or more hazardous methylating agents, aligning with the principles of green chemistry. rsc.org The reaction is carried out at an elevated temperature, and after completion, the product is isolated through a series of extraction and purification steps. rsc.org This method boasts a high yield of 97.5%, demonstrating its efficiency. rsc.org

The following table summarizes the key aspects of this greener synthetic route:

| Reactants | Catalyst | Solvent | Reaction Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichlorobenzoic acid, Dimethyl Carbonate | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Dimethyl Carbonate (also a reactant) | 90 °C | 10 hours | 97.5% | rsc.org |

Furthermore, the development of catalysts from renewable resources is a key goal in green chemistry. Glycerol, a by-product of biodiesel production, can be converted into solid acid catalysts. cdnsciencepub.com These glycerol-based catalysts have been successfully employed in esterification reactions for biodiesel production and present a potential avenue for the greener synthesis of other esters, including this compound. cdnsciencepub.com The use of a catalyst derived from a waste stream would significantly enhance the environmental credentials of the synthesis.

Ultrasound-assisted synthesis is another green technique that has been applied to reactions involving related compounds. researchgate.net The use of ultrasound can lead to faster reaction times and is considered an eco-friendly approach. researchgate.net While specific research on the ultrasound-promoted synthesis of this compound is not detailed, it represents a promising area for future investigation in the pursuit of greener synthetic methodologies.

By focusing on the replacement of hazardous reagents with safer alternatives like dimethyl carbonate, and the development of efficient, recyclable catalytic systems, the synthesis of this compound can be made significantly more environmentally sustainable.

Biochemical and Molecular Mechanisms of Interaction

Enzyme Inhibition Kinetics and Characterization

2,6-Dichlorobenzoate and its derivatives have been evaluated for their inhibitory effects on several enzymes, demonstrating a range of potencies and mechanisms of action.

Interaction with Proteases (e.g., SARS-CoV-1 3CLpro)

Derivatives of this compound have shown significant inhibitory activity against proteases, particularly the 3C-like protease (3CLpro) of coronaviruses, which is essential for viral replication. acs.orgchemrxiv.org The catalytic domain of 3CLpro is identical in both SARS-CoV-1 and SARS-CoV-2, making it a key target for antiviral drug development. acs.orgchemrxiv.org

Acyloxymethylketone derivatives incorporating this compound have been designed as both reversible and irreversible inhibitors of SARS-CoV-1 3CLpro. acs.org One such derivative, compound 22 , demonstrated high potency in both enzymatic and antiviral assays. acs.orgchemrxiv.org The lipophilicity of the this compound moiety has been a consideration in inhibitor design, with efforts made to improve solubility by modifying other parts of the molecule. acs.orgchemrxiv.org The mechanism of these inhibitors involves the acyloxymethylketone "warhead" targeting the catalytic cysteine residue of the protease. asm.org

Exploration of Other Potential Enzyme Targets (e.g., α-glucosidase, Cathepsin B)

The inhibitory potential of this compound derivatives extends to other classes of enzymes.

α-Glucosidase: A study on 9-O-berberrubine carboxylates revealed that a derivative containing a this compound moiety (compound 21 ) exhibited significant inhibitory activity against yeast α-glucosidase, with an IC50 value of 5.86 μM. nih.gov This highlights the potential of multi-halogenated benzoate (B1203000) moieties in the design of α-glucosidase inhibitors. nih.gov

Cathepsin B: Research on ketone-based covalent inhibitors has indicated a relationship between the pKa of the carboxylate leaving group and the inhibition of cathepsin B. acs.orgchemrxiv.org Furthermore, P1 aspartate-based peptide α-((2,6-dichlorobenzoyl)oxy)methyl ketones have been identified as potent, time-dependent inhibitors of interleukin-1 beta-converting enzyme (ICE), another cysteine protease. nih.gov

Glutathione (B108866) S-transferase (GST): Molecular docking studies have explored the interaction of this compound with a beta-class GST from Acidovorax sp. KKS102. umyu.edu.ngumyu.edu.ng While the wild-type enzyme did not show dehalogenation activity towards this compound, certain mutants (K107T and A180P) displayed some activity. umyu.edu.ngumyu.edu.ng

Ligand-Protein Interactions and Molecular Docking Studies

Computational methods have been instrumental in elucidating the binding modes of this compound and its derivatives with their protein targets.

Binding Site Characterization and Conformational Analysis

Molecular modeling of a this compound derivative with SARS-CoV-1 3CLpro suggested that the substituted benzoate group is accommodated within the P1' site of the enzyme. acs.orgchemrxiv.org The ketone carbonyl of the inhibitor was aligned in the oxyanion hole, a key feature for catalysis. acs.orgchemrxiv.org Co-crystal structures of related inhibitors with the protease have confirmed the covalent modification of the active site cysteine (Cys145) and the positioning of the inhibitor within the binding pocket. acs.orgchemrxiv.org The conformation of the inhibitor is crucial, with highly constrained structures sometimes requiring longer incubation times to achieve maximum inhibition. asm.org

In the case of the beta-class GST KKS-BphK, docking studies predicted that this compound binds in a pocket involving several amino acid residues, including Ser102, His106, Lys107, Pro111, Trp112, and Leu113. umyu.edu.ng These interactions are primarily hydrophobic, with the potential for hydrogen bonding. umyu.edu.ng

Computational Approaches for Predicting Molecular Recognition

Molecular docking has been a key computational tool for predicting the binding affinity and orientation of this compound derivatives. For the interaction with KKS-BphK, a blind docking analysis using the Lamarckian genetic algorithm was performed. umyu.edu.ng The results indicated a minimum binding energy of -5.87 kJ/mol for this compound, suggesting a favorable interaction. umyu.edu.ng Cluster analysis of the docking poses helped in identifying the most populated and energetically favorable binding conformations. umyu.edu.ng

These computational approaches are vital in the rational design of new inhibitors, allowing for the prediction of molecular recognition and guiding synthetic efforts towards more potent and selective compounds. acs.orgchemrxiv.org

Data Tables

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Metric (IC₅₀) | Source |

| 9-O-Berberrubine this compound (21 ) | Yeast α-glucosidase | 5.86 μM | nih.gov |

| This compound derivative (22 ) | SARS-CoV-1 3CLpro | Potent irreversible inhibition | acs.orgchemrxiv.org |

Table 2: Molecular Docking Data for this compound

| Target Protein | Interacting Amino Acid Residues | Minimum Binding Energy (kJ/mol) | Source |

| KKS-BphK (beta-class GST) | Ser102, His106, Lys107, Pro111, Trp112, Leu113 | -5.87 | umyu.edu.ng |

Structure-Activity Relationship (SAR) Investigations at the Molecular Level

The relationship between the molecular structure of this compound and its biochemical activity is a subject of detailed scientific investigation. The specific placement of the two chlorine atoms adjacent to the carboxyl group profoundly influences its interaction with biological systems, particularly enzymes.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological or chemical activity. wikipedia.orgnih.gov These models are built on the principle that the structure of a molecule dictates its properties and, consequently, its interactions with other molecules. wikipedia.org For compounds like this compound, QSAR models are used to predict toxicological effects or biodegradability based on specific molecular descriptors. nih.govmiljodirektoratet.no

While a specific QSAR model exclusively for this compound is not extensively documented, studies on substituted benzoic acids and related aromatic compounds highlight the key descriptors that govern their activity. jst.go.jpresearchgate.net The most critical parameters in such models typically include:

Hydrophobicity: Often quantified as the logarithm of the octanol-water partition coefficient (log P or log K_ow), this descriptor is crucial for predicting how a molecule will partition into biological membranes. jst.go.jpresearchgate.net

Electronic Parameters: The acid dissociation constant (pKa) is a vital descriptor for acids, as it determines the proportion of the compound that is in its ionized versus non-ionized form at a given pH. jst.go.jpresearchgate.net This is important because the charge state can affect membrane transport and interaction with active sites. The energy of the lowest unoccupied molecular orbital (E_LUMO) is another electronic descriptor that can improve toxicity predictions. researchgate.net

Steric Factors: The size and position of substituents, such as the chlorine atoms in this compound, create steric hindrance that can significantly influence or prevent the molecule from fitting into an enzyme's active site.

In studies of chlorobenzoates, the position of the chlorine atoms is a determining factor for biodegradability. For instance, the presence of two chlorine atoms in the ortho positions (C2 and C6) makes compounds like this compound particularly resistant to degradation compared to other isomers. researchgate.net This recalcitrance is a key activity that QSAR models would aim to predict using steric and electronic descriptors.

Table 1: Key Molecular Descriptors in QSAR Models for Benzoic Acids

| Descriptor Category | Specific Descriptor | Relevance to this compound Activity |

| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | Influences membrane permeability and bioaccumulation. |

| Electronic | pKa (Acid Dissociation Constant) | Determines the ionization state at physiological pH, affecting transport and receptor binding. jst.go.jpresearchgate.net |

| Electronic | E_LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Can correlate with reactivity and toxicity. researchgate.net |

| Steric/Topological | Positional indicators (e.g., ortho-substitution) | The two chlorine atoms adjacent to the carboxyl group create significant steric hindrance, impacting enzyme binding and degradation rates. researchgate.net |

The specific three-dimensional arrangement of atoms in this compound is critical for its molecular recognition by enzymes and other molecules. The two chlorine atoms flanking the carboxylate group impose significant steric and electronic constraints that dictate its interactions.

A clear example of stereochemical influence is seen in its interaction with the enzymes of the phthalate (B1215562) catabolic pathway in Arthrobacter keyseri. The presence of a chlorine atom at the C-6 position reduces the ability of the cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase to act on the dihydrodiol intermediate formed from this compound. qsardb.org This suggests that the steric bulk of the ortho-chlorine atom hinders the proper binding of the substrate in the enzyme's active site, thereby impeding the metabolic pathway.

Furthermore, electronic factors related to the substitution pattern play a role in non-covalent interactions. Research has shown a preference for the formation of ion pairs between cetyltrimethylammonium cations and 3,5-dichlorobenzoate anions in water, while no such pairing was observed with this compound. tandfonline.com This difference is attributed to the more pronounced electron-withdrawing effect at the 2,6-positions, which significantly decreases the electron density at the carboxylate group, thereby weakening the electrostatic interaction required for ion pairing. tandfonline.com This demonstrates how the specific placement of the chloro substituents alters the electronic character of the functional group, directly impacting its molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Models for Biochemical Activity

Cellular and Subcellular Responses to this compound Exposure

Exposure to this compound elicits specific responses at the cellular and subcellular levels, particularly in microorganisms capable of metabolizing it. These responses often involve the induction of specific genes and proteins required for its breakdown.

In certain bacteria, the ability to degrade xenobiotic compounds like this compound is encoded by specific genes, often located on mobile genetic elements such as plasmids. The bacterium Aminobacter sp. MSH1, for example, can use the groundwater pollutant 2,6-dichlorobenzamide (B151250) (BAM) as a carbon and energy source by first converting it to this compound (2,6-DCBA). researchgate.netijpsr.com

The subsequent catabolism of 2,6-DCBA in strain MSH1 is encoded by genes on the plasmid pBAM2. ijpsr.com Transcriptomic and proteomic studies would reveal the upregulation of these specific genes and their corresponding proteins in the presence of the compound. A key gene identified on this plasmid is bbdD, which encodes a putative mono-oxygenase. who.int This enzyme has been shown to convert 2,6-DCBA into 3-hydroxy-2,6-dichlorobenzoate, a likely intermediate in the degradation pathway. who.int The degradation of this intermediate is also dependent on the presence of the pBAM2 plasmid, indicating that the entire catabolic pathway is plasmid-encoded. who.int

Table 2: Genetic Locus for this compound Catabolism in Aminobacter sp. MSH1

| Gene/Element | Encoded Function | Role in Catabolism | Reference |

| pBAM2 | Plasmid | Carries the genetic information for 2,6-DCBA degradation. | ijpsr.com |

| bbdD | Putative Mono-oxygenase | Catalyzes the initial hydroxylation of 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. | who.int |

This compound can serve as a substrate analog for enzymes in established metabolic pathways, sometimes leading to pathway inhibition or the accumulation of dead-end products. A well-studied example is its effect on the phthalate catabolic pathway in the bacterium Arthrobacter keyseri 12B. qsardb.orgsmolecule.com This pathway is responsible for the degradation of phthalate, an industrial chemical.

The enzymes of this pathway exhibit a degree of substrate promiscuity and can act on analogs like this compound. The initial enzyme, phthalate 3,4-dioxygenase, can convert this compound into its corresponding dihydrodiol. qsardb.org However, the next enzyme in the sequence, cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase, shows reduced activity towards this chlorinated dihydrodiol. qsardb.org The steric hindrance from the chlorine atom at the C-6 position is believed to be the cause of this reduced efficiency. qsardb.org This results in the accumulation of the dihydrodiol intermediate, effectively stalling the metabolic pathway.

Table 3: Interaction of this compound with the Phthalate Pathway in A. keyseri 12B

| Enzyme | Normal Substrate | Action on this compound | Outcome | Reference |

| Phthalate 3,4-dioxygenase | Phthalate | Acts on this compound to form a dihydrodiol product. | Conversion to an intermediate. | qsardb.org |

| cis-3,4-Dihydroxy-3,4-dihydrophthalate dehydrogenase | cis-3,4-Dihydroxy-3,4-dihydrophthalate | Exhibits reduced activity towards the chlorinated dihydrodiol from this compound. | Accumulation of the dihydrodiol intermediate; pathway is impeded. | qsardb.org |

Microbial Transformation and Environmental Biogeochemistry

Biodegradation Pathways and Metabolite Identification

The breakdown of 2,6-DCBA by microorganisms involves specific enzymatic reactions that result in a series of intermediate compounds, known as metabolites. The identification of these pathways and metabolites is crucial for understanding the complete mineralization of the compound.

Under aerobic conditions, the degradation of 2,6-DCBA has been notably studied in the bacterium Aminobacter sp. MSH1. This organism utilizes 2,6-DCBA as a source of carbon and energy. The initial and critical step in the aerobic catabolism of 2,6-DCBA by Aminobacter sp. MSH1 is a hydroxylation reaction. nih.govexlibrisgroup.com This reaction is catalyzed by a putative mono-oxygenase encoded by the bbdD gene, which is located on a large catabolic plasmid designated pBAM2. nih.govresearchgate.net This enzyme converts 2,6-DCBA into 3-hydroxy-2,6-dichlorobenzoate. nih.govexlibrisgroup.com Further enzymatic steps are required to process this intermediate, leading to the cleavage of the aromatic ring. The catabolic genes on the pBAM2 plasmid also include those encoding for a putative meta-cleavage dioxygenase and reductive dehalogenases, suggesting a comprehensive pathway for the complete breakdown of the molecule. nih.govresearchgate.net In some cases, a second hydroxylation can occur, forming 2,6-dichloro-3,5-dihydroxybenzoic acid. researchgate.net

While Aminobacter sp. MSH1 is a key player, other bacteria, such as Pseudomonas aeruginosa, have shown the ability to cometabolize 2,6-DCBA, although it does not serve as a sole carbon and energy source for this particular strain. nih.govinteresjournals.org The growth pattern of P. aeruginosa LP5 on 2,6-DCBA suggests the production of toxic metabolites that can lead to a rapid decline in the bacterial population after an initial period of growth. interesjournals.org

In the absence of oxygen, the microbial transformation of 2,6-DCBA proceeds through a different mechanism, primarily reductive dechlorination. Studies with anaerobic methanogenic consortia from lake sediments have shown that both ortho-chlorines can be removed from the 2,6-DCBA molecule. nih.gov This process results in the formation of benzoate (B1203000) as a key intermediate. nih.gov Dehalogenation occurs exclusively at the ortho position, and once both chlorine atoms are removed, the resulting benzoate can be further degraded by the microbial community. nih.gov This reductive dechlorination is a biologically catalyzed process, as indicated by the requirement of an acclimation period for the microbial consortia and the absence of transformation in sterile sediment samples. asm.org In some instances, co-cultures of anaerobic and aerobic bacteria can achieve complete mineralization, where the anaerobic partner performs the initial reductive dechlorination and the aerobic partner degrades the resulting dehalogenated compound. oup.com

The identification of intermediates is fundamental to elucidating biodegradation pathways. In the aerobic degradation of 2,6-DCBA by Aminobacter sp. MSH1, the primary hydroxylated intermediate has been definitively identified.

Table 1: Key Catabolic Intermediates of 2,6-Dichlorobenzoate Degradation

| Degradation Condition | Initial Compound | Key Intermediate(s) | Degrading Organism/Consortium | Citation |

| Aerobic | This compound | 3-hydroxy-2,6-dichlorobenzoate, 2,6-dichloro-3,5-dihydroxybenzoic acid | Aminobacter sp. MSH1 | nih.govresearchgate.net |

| Anaerobic | This compound | Benzoate | Methanogenic consortia | nih.gov |

The conversion of 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate is a crucial step in the aerobic pathway, as the wild-type MSH1 strain can degrade this intermediate, while a variant lacking the pBAM2 plasmid cannot. nih.govresearchgate.net This confirms its role as a true intermediate in the catabolic pathway. nih.gov In the anaerobic pathway, the detection of benzoate from the transformation of 2,6-DCBA by methanogenic consortia establishes it as the central, dehalogenated intermediate. nih.gov

Anaerobic Transformation Processes

Microbial Consortia and Enrichment Culture Studies

The degradation of recalcitrant compounds like 2,6-DCBA in the environment is often the result of the combined metabolic activities of diverse microbial communities.

The isolation of specific microorganisms capable of degrading 2,6-DCBA has been a key focus of research. Aminobacter sp. MSH1 stands out as a well-characterized bacterium that can mineralize the groundwater micropollutant 2,6-dichlorobenzamide (B151250) (BAM), which is first converted to 2,6-DCBA. nih.govacs.org The genetic determinants for the degradation of 2,6-DCBA in MSH1 are encoded on the pBAM2 plasmid. nih.govresearchgate.net

Other bacteria have also been identified as having the potential to degrade dichlorobenzoates. Studies have isolated various biphenyl-degrading bacteria, including species of Rhodococcus, Arthrobacter, and Pseudomonas, from contaminated environments. nih.gov Some of these isolates that were capable of growing on 2-chlorobenzoate (B514982) could often also utilize 2,6-DCBA. nih.gov For instance, a strain of Pseudomonas stutzeri was isolated that could utilize 2,5-dichlorobenzoate (B1240473) but cometabolized 2,6-DCBA. nih.gov

Table 2: Isolated Microorganisms with this compound Transformation Capability

| Microorganism | Degradation Capability | Environment of Isolation | Citation |

| Aminobacter sp. MSH1 | Mineralization (as a carbon and energy source following conversion from BAM) | Groundwater | nih.govacs.org |

| Pseudomonas, Rhodococcus, Arthrobacter spp. | Growth on 2,6-DCBA (in some strains) | Chlorobenzene polluted aquifer | nih.gov |

| Pseudomonas aeruginosa KS25 | Cometabolism | Polychlorophenol-contaminated soil and sewage | nih.gov |

| Anaerobic consortia | Reductive dechlorination | Lake sediments | nih.gov |

The interactions within a microbial community can either enhance or inhibit the degradation of 2,6-DCBA. Synergistic interactions are evident in co-cultures where different microbial groups perform sequential degradation steps. A prime example is the mineralization of 2,3,6-trichlorobenzoic acid, where an anaerobic population first dechlorinates it to 2,5-dichlorobenzoate, which is then degraded by an aerobic bacterium, Pseudomonas aeruginosa JB2. oup.com This highlights the potential for combined anaerobic-aerobic systems in bioremediation. Microbial consortia often exhibit greater metabolic flexibility and resilience in degrading complex mixtures of pollutants compared to single species. nih.govcore.ac.uk

Conversely, antagonistic interactions can also occur. The presence of other structurally similar compounds can inhibit the degradation of a target compound. For example, in soil suspensions, the presence of 2,6-DCBA was found to retard the degradation rate of 4-chlorobenzoate (B1228818) by the indigenous microflora. oup.comoup.com This suggests competition for the active sites of the degradative enzymes. Such competitive inhibition is a critical factor to consider in environments contaminated with mixtures of halogenated aromatic compounds.

Isolation and Characterization of this compound-Degrading Microorganisms (e.g., Aminobacter sp. MSH1)

Enzymology of this compound Degradation

The microbial breakdown of the persistent environmental pollutant this compound (2,6-DCBA) is a complex process involving a series of specialized enzymes. The following sections detail the key enzymatic players and their roles in the degradation pathway.

Dehalogenase Enzymes: Characterization and Reaction Mechanisms

Dehalogenases are critical enzymes that catalyze the removal of halogen atoms from organic compounds, a key initial step in the degradation of many halogenated pollutants. In the context of 2,6-DCBA, reductive dehalogenation has been identified as a significant mechanism. ethz.chnih.gov This process involves the replacement of a chlorine atom with a hydrogen atom.

In some bacterial strains, the dehalogenation of chlorinated aromatic compounds is carried out by specific dehalogenases. For instance, research on Corynebacterium sepedonicum KZ-4 has revealed an NADPH-dependent reductive dehalogenation pathway for 2,4-dichlorobenzoate, which involves the formation of a benzoyl-CoA thioester intermediate. asm.orgnih.gov While not directly studying 2,6-DCBA, this provides a model for reductive dehalogenation of dichlorinated benzoates.

Furthermore, studies on glutathione (B108866) S-transferases (GSTs) have shown their potential in dehalogenating dichlorobenzoates. umyu.edu.ngresearchgate.net While wild-type GST from Acidovorax sp. KKS102 did not show activity towards 2,6-DCBA, specific mutants (K107T and A180P) exhibited dehalogenation activity against this compound. umyu.edu.ngumyu.edu.ng This suggests that even enzymes not primarily adapted for this substrate can be engineered or may evolve to facilitate its degradation.

It is important to note that different mechanisms of dehalogenation exist, including hydrolytic and oxygenolytic dehalogenation, which involve the replacement of a halogen with a hydroxyl group. nih.govmdpi.com However, in the context of the well-studied 2,6-DCBA degradation pathway in Aminobacter sp. MSH1, the primary dehalogenation steps appear to occur after initial ring modification. researchgate.net

Dioxygenases (e.g., Aromatic Ring Hydroxylating Dioxygenases) and Ring Cleavage Enzymes

Aromatic ring hydroxylating dioxygenases (ARHDOs) are multi-component enzymes that play a crucial role in the aerobic degradation of aromatic compounds by introducing two hydroxyl groups onto the aromatic ring, thereby destabilizing it and preparing it for cleavage. interesjournals.org

In the degradation of 2,6-DCBA by Aminobacter sp. MSH1, a putative Rieske mono-/dioxygenase, encoded by the bbdD gene, is responsible for the initial hydroxylation of 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. nih.govresearchgate.net This mono-oxygenase catalyzes the first step in the breakdown of the aromatic ring. researchgate.netnih.gov Subsequently, another hydroxylation is catalyzed by the same enzyme, BbdD, to form 2,6-dichloro-3,5-dihydroxybenzoic acid. researchgate.net

Following hydroxylation, ring cleavage is facilitated by a meta-cleavage dioxygenase. nih.govresearchgate.net In Aminobacter sp. MSH1, the enzyme BbdF, an extradiol dioxygenase, is responsible for cleaving the dihydroxylated aromatic ring. researchgate.net This cleavage results in the formation of 2,4,6-trioxoheptanedioic acid, which can then be further metabolized and funneled into central metabolic pathways like the Krebs cycle. researchgate.net

Amidase Activity in Precursor Degradation

The degradation of 2,6-DCBA is often linked to the breakdown of its precursor, the herbicide metabolite 2,6-dichlorobenzamide (BAM). The initial and critical step in BAM degradation is the hydrolysis of the amide bond to form 2,6-DCBA and ammonia (B1221849). This reaction is catalyzed by an amidase. acs.orgnih.govresearchgate.net

In the well-characterized Aminobacter sp. MSH1, this crucial function is performed by the amidase BbdA. acs.orgnih.gov This enzyme has a remarkably high affinity for BAM, with a low Michaelis constant (KM) of 0.71 μM, which makes it highly efficient at degrading BAM even at the low concentrations typically found in contaminated groundwater. acs.orgnih.gov The expression of the bbdA gene is constitutive, meaning the enzyme is always present in the cell, allowing for immediate degradation of BAM upon encounter. acs.orgnih.govresearchgate.net The conversion of BAM to 2,6-DCBA is a prerequisite for the subsequent enzymatic degradation of the aromatic ring. acs.orgnih.govresearchgate.net

Genetic and Molecular Basis of Biodegradation

The ability of microorganisms to degrade 2,6-DCBA is encoded in their genetic material, often organized in specific genes and operons, and frequently located on mobile genetic elements like plasmids.

Identification of Catabolic Genes and Operons (e.g., bbdD, bbdA)

The genetic basis for 2,6-DCBA degradation has been extensively studied in Aminobacter sp. MSH1. The key catabolic genes are organized into clusters and are essential for the complete mineralization of the compound.

The gene bbdA, which encodes the amidase responsible for converting the precursor BAM to 2,6-DCBA, has been identified and characterized. acs.orgnih.govresearchgate.net Its presence is a key marker for the potential of a bacterium to initiate BAM degradation. nih.gov

For the subsequent degradation of 2,6-DCBA, the bbd gene clusters are paramount. The gene bbdD encodes the aromatic ring hydroxylating dioxygenase that initiates the attack on the 2,6-DCBA ring. researchgate.netnih.govresearchgate.net This gene is part of a larger cluster, bbdR1B1B2B3CDE. researchgate.netresearchgate.net Another key gene cluster, bbdFGHIJK, is also involved in the downstream processing of the degradation intermediates. researchgate.netnih.gov The gene bbdF within this cluster encodes the extradiol dioxygenase responsible for ring cleavage. researchgate.net The presence and expression of these bbd gene clusters are directly linked to the ability of the organism to mineralize 2,6-DCBA. nih.gov

Plasmid-Mediated Degradation Pathways (e.g., pBAM1, pBAM2)

In many cases, the genes for the degradation of xenobiotic compounds are located on plasmids, which are small, extrachromosomal DNA molecules. This is a significant advantage for the bacterial population as it allows for the horizontal transfer of these degradation capabilities.

The degradation of 2,6-DCBA in Aminobacter sp. MSH1 is a prime example of a plasmid-mediated pathway. The catabolic genes are located on two distinct plasmids:

pBAM1 : This is a 40.6 to 41 kb IncP1-β plasmid that carries the bbdA gene. acs.orgnih.govresearchgate.netnih.gov Its primary role is to encode the amidase that converts BAM to 2,6-DCBA. nih.govbiorxiv.org The bbdA gene on this plasmid is located near a transposase, suggesting its acquisition through horizontal gene transfer. biorxiv.org

pBAM2 : This is a 53.9 to 54 kb repABC family plasmid that contains the gene clusters responsible for the complete degradation of 2,6-DCBA. nih.govresearchgate.netnih.gov This includes the bbdR1B1B2B3CDE and bbdFGHIJ clusters. researchgate.net The presence of pBAM2 is essential for the mineralization of 2,6-DCBA and for the organism to utilize it as a source of carbon and energy. nih.gov

The physical separation of the initial activation step (on pBAM1) from the subsequent catabolism (on pBAM2) is a notable feature of this degradation pathway. nih.govresearchgate.net The stability of these plasmids, particularly pBAM2, can be a critical factor in the long-term bioremediation potential of the host organism, as loss of the plasmid would result in the inability to fully degrade the pollutant. researchgate.netbiorxiv.org

Interactive Data Table of Key Enzymes and Genes

| Enzyme/Gene | Function | Substrate | Product | Location | Organism |

| BbdA (bbdA) | Amidase | 2,6-Dichlorobenzamide (BAM) | This compound (2,6-DCBA) | Plasmid pBAM1 | Aminobacter sp. MSH1 |

| BbdD (bbdD) | Aromatic Ring Hydroxylating Dioxygenase | This compound (2,6-DCBA) | 3-Hydroxy-2,6-dichlorobenzoate | Plasmid pBAM2 | Aminobacter sp. MSH1 |

| BbdD (bbdD) | Aromatic Ring Hydroxylating Dioxygenase | 2,6-Dichloro-3-hydroxybenzoic acid | 2,6-Dichloro-3,5-dihydroxybenzoic acid | Plasmid pBAM2 | Aminobacter sp. MSH1 |

| BbdF (bbdF) | Extradiol Dioxygenase (Ring Cleavage) | 2,6-Dichloro-3,5-dihydroxybenzoic acid | 2,4,6-Trioxoheptanedioic acid | Plasmid pBAM2 | Aminobacter sp. MSH1 |

| GST mutants | Dehalogenase | This compound (2,6-DCBA) | Dechlorinated products | Cytosolic | Acidovorax sp. KKS102 |

Gene Regulation and Expression in Degrading Microorganisms

The biodegradation of this compound (2,6-DCBA) is a critical step in the mineralization of the herbicide metabolite 2,6-dichlorobenzamide (BAM). In the well-studied bacterium Aminobacter sp. MSH1, the genetic machinery for 2,6-DCBA degradation is located on a 53.9 kb repABC family plasmid known as pBAM2. researchgate.netnih.gov This plasmid is distinct from pBAM1, which carries the bbdA gene responsible for the initial conversion of BAM to 2,6-DCBA. researchgate.netnih.govnih.govnih.gov

The catabolic genes on pBAM2 are organized into two primary clusters, which are bordered by insertion sequence (IS) elements and integrase genes, suggesting their acquisition through horizontal gene transfer. researchgate.netnih.gov These clusters encode for a variety of enzymes essential for the degradation pathway, including Rieske mono-/dioxygenases, meta-cleavage dioxygenases, and reductive dehalogenases. researchgate.netnih.gov

A key gene in the initial attack on the 2,6-DCBA molecule is bbdD, which encodes the alpha subunit of an aromatic ring hydroxylating dioxygenase. researchgate.net This enzyme has been shown to convert 2,6-DCBA into 3-hydroxy-2,6-dichlorobenzoate (3-OH-2,6-DCBA). researchgate.netnih.gov The further degradation of this intermediate is also dependent on the genetic information present on the pBAM2 plasmid. researchgate.net

Regulation of the 2,6-DCBA degradation pathway is intricate. While the initial conversion of BAM to 2,6-DCBA by the BbdA amidase is a constitutively expressed process, the subsequent steps are regulated. researchgate.netresearchgate.netresearchgate.net Each of the two main catabolic gene clusters on pBAM2 contains a regulatory gene. researchgate.netresearchgate.net At least one of these clusters, the bbdFGHIJK cluster, is inducible. researchgate.netresearchgate.net It is believed that downstream intermediates of the metabolic pathway act as inducers for the expression of these genes. researchgate.netresearchgate.net Additionally, a TRAP-type transport system, encoded in part by the bbdb3 gene on pBAM2, is thought to be involved in the uptake of 2,6-DCBA into the bacterial cell. nih.gov

Table 1: Genes and Plasmids Involved in this compound Degradation in Aminobacter sp. MSH1

| Genetic Element | Type | Key Gene(s) | Function | Regulation |

|---|---|---|---|---|

| pBAM1 | IncP-1β plasmid | bbdA | Encodes amidase that converts BAM to 2,6-DCBA. nih.govnih.govnih.govresearchgate.net | Constitutively expressed. researchgate.netresearchgate.net |

| pBAM2 | repABC family plasmid | bbd gene clusters | Encodes enzymes for the degradation of 2,6-DCBA. researchgate.netnih.govnih.gov | At least one cluster is inducible by pathway intermediates. researchgate.netresearchgate.net |

| bbdD (on pBAM2) | Rieske mono-/dioxygenase gene | bbdD | Converts 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. researchgate.netnih.gov | Part of an inducible gene cluster. researchgate.netresearchgate.net |

| bbdb3 (on pBAM2) | TRAP-type transport system gene | bbdb3 | Putatively involved in the uptake of 2,6-DCBA. nih.gov | - |

Environmental Fate and Transport Processes in Abiotic Matrices

The environmental behavior of this compound is influenced by its interactions with soil, water, and the atmosphere. These processes dictate its mobility, persistence, and potential for exposure.

Sorption and Desorption Dynamics in Soil and Sediments

The mobility of this compound in soil and sediment is expected to be high. This is inferred from studies on its precursor, 2,6-dichlorobenzamide (BAM), which has a measured organic carbon-water (B12546825) partition coefficient (Koc) of 30, indicating very high mobility. nih.gov This low Koc value suggests that 2,6-DCBA is not likely to strongly adsorb to soil organic matter or sediment, allowing it to move more freely with soil water and potentially leach into groundwater. nih.govnih.gov Studies on the sorption of the parent herbicide, dichlobenil (B1670455), and its metabolite BAM have been conducted on various soils and aquifer sediments, confirming their potential for movement in the subsurface. nih.govacs.org The accumulation of this compound has been observed in soil studies involving the dechlorination of 2,3,6-trichlorobenzoate, further highlighting its presence and persistence in the soil environment. pageplace.de

Table 2: Soil Sorption and Mobility Potential of this compound and its Precursor

| Compound | Koc Value (L/kg) | Mobility Potential | Reference |

|---|---|---|---|

| 2,6-Dichlorobenzamide (precursor) | 30 | Very High | nih.gov |

| This compound | - | Expected to be High | Inferred from precursor data |

Phototransformation and Hydrolysis in Aquatic Systems

In aquatic environments, this compound is generally stable. Hydrolysis is not considered a significant environmental fate process for this compound because it lacks functional groups that readily hydrolyze under typical environmental pH conditions (pH 5 to 9). nih.gov Similarly, direct photolysis by sunlight is not expected to be a major degradation pathway for its precursor, 2,6-dichlorobenzamide, as it does not absorb light at wavelengths greater than 290 nm. nih.gov

However, the broader class of chlorinated benzoic acids can undergo phototransformation. researchgate.net For instance, the photodegradation of other chlorobenzoic acid isomers can occur, often facilitated by a photocatalyst like titanium dioxide (TiO2) under UV irradiation. researchgate.netnajah.edu While direct photolysis of 2,6-DCBA may be limited, indirect phototransformation processes could potentially contribute to its degradation in sunlit surface waters, although specific data for this compound is scarce. researchgate.net

Volatilization and Atmospheric Transport Considerations

Table 3: Volatilization Potential of this compound Precursor

| Compound | Henry's Law Constant (atm-cu m/mole) | Volatilization Potential from Water/Moist Soil | Reference |

|---|---|---|---|

| 2,6-Dichlorobenzamide | 1.2 x 10⁻⁹ | Not an important fate process | nih.gov |

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for 2,6-Dichlorobenzoate Analysis

Chromatography, particularly when coupled with mass spectrometry, offers the high sensitivity and selectivity required for the analysis of this compound, which is often present at trace levels in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, which is a metabolite of the herbicide dichlobenil (B1670455), GC-MS methods have been developed for its determination in samples such as groundwater. acs.orgresearchgate.net Due to the polarity and low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile form suitable for GC analysis. acs.orgresearchgate.net This typically involves esterification to form, for example, a methyl ester.

Sample preparation for GC-MS analysis of environmental samples frequently involves a pre-concentration step, such as solid-phase extraction (SPE), to isolate the analyte from the complex matrix and enhance detection limits. acs.orgresearchgate.net In one such method for analyzing dichlobenil and its metabolites, including this compound, in groundwater, SPE is followed by derivatization and subsequent GC-MS analysis, allowing for the simultaneous quantification of these compounds. acs.org

Table 1: Exemplary GC-MS Method Parameters for this compound Analysis

| Parameter | Details |

| Sample Matrix | Groundwater |

| Pre-treatment | Solid-Phase Extraction (SPE) |

| Derivatization | Required for the carboxylic acid group |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |

| Application | Monitoring of the herbicide dichlobenil and its metabolites |

This table is a generalized representation based on described methodologies.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of polar and non-volatile compounds like this compound in aqueous samples, as it often does not require derivatization. This technique provides high selectivity and sensitivity, making it ideal for environmental monitoring.

Analytical methods have been established for the simultaneous determination of this compound and other degradation products of herbicides in water. nih.govacs.org These methods typically utilize solid-phase extraction (SPE) for sample clean-up and pre-concentration. nih.govacs.org The subsequent analysis by LC-MS/MS allows for the sensitive detection and quantification of the target analytes. For instance, a developed SPE-LC-MS/MS method demonstrated good recoveries and low limits of detection (LOD) and quantification (LOQ) for this compound in groundwater. nih.govacs.org

Table 2: Performance of an SPE-LC-MS/MS Method for this compound (DCBA) in Groundwater

| Analyte | Recovery (Day 1) | Recovery (Day 3) | Method LOD (µg/L) | Method LOQ (µg/L) |

| This compound (DCBA) | 91-102% | 97-110% | 0.021 | 0.071 |

Data adapted from a study on the determination of 2,6-dichlorobenzamide (B151250) and its degradation products. nih.govacs.org

Ion chromatography is a technique used for the separation and analysis of ionic species. It can be applied to the determination of halogenated compounds, including chlorinated benzoic acids. nist.govnp-mrd.org In a study analyzing organic halogens in carbonaceous meteorites, ion chromatography was used in conjunction with other methods to characterize the distribution of organic halogens. nist.gov The analysis identified the presence of 2,6-dichlorobenzoic acid among other chlorinated benzoic acids. nist.gov Another application involves the determination of total halogen content in soil samples through ion chromatography. np-mrd.org While not as commonly used as GC-MS or LC-MS/MS for routine quantification of specific compounds like this compound in environmental matrices, it serves as a valuable tool in broader studies of halogenated organic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Spectroscopic Approaches in Mechanistic and Structural Studies

Spectroscopic techniques are indispensable for elucidating the structure of this compound, its metabolites, and its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule.

In the context of this compound, NMR has been employed to study its interactions and binding. For example, ¹H and ¹³C NMR studies have investigated the intercalation of this compound counterions within the surfactant micelles of cetyltrimethylammonium bromide. acs.org The observed chemical shifts provided insights into the average location and orientation of the this compound ions at the micelle-water interface. acs.orgacs.org Furthermore, NMR is a key technique for identifying the structure of metabolites. In studies on the anaerobic degradation of halobenzoates, NMR spectroscopy has been used to determine the identity of metabolic products formed by microorganisms. asm.org For instance, the structure of 4-amino-3-chlorobenzoic acid, a metabolite of 4-amino-3,5-dichlorobenzoate, was confirmed using NMR. asm.org While specific studies detailing the NMR elucidation of this compound's own metabolites are not prevalent, the methodology is standard for such purposes in related compound studies. asm.org

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups and information about molecular structure and bonding. nih.govresearchgate.net

FTIR spectroscopy has been used to characterize this compound and its interactions in various contexts. The FTIR spectrum of solid 2,6-dichlorobenzoic acid has been well-documented, showing characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the dichlorinated aromatic ring. nist.gov

The technique is also highly effective for studying intermolecular interactions, such as hydrogen bonding. In a study of a co-crystal formed between 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 2,6-dichlorobenzoic acid, FTIR analysis was used to confirm the formation of the co-crystal and characterize the hydrogen bonding between the constituent molecules. Similarly, the interaction of this compound with lanthanide ions to form complexes has been investigated using ATR/FTIR spectroscopy, which provided details on the coordination of the carboxylate groups to the metal ions. researchgate.net These studies demonstrate the utility of FTIR in understanding the molecular interactions that govern the behavior of this compound in different chemical systems.

UV-Vis Spectroscopy for Concentration and Interaction Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a valuable tool for both quantifying this compound and investigating its molecular interactions. The technique measures the absorbance of light in the UV-Visible range by the molecule, which can be correlated to its concentration in a sample. For instance, High-Performance Liquid Chromatography (HPLC) systems equipped with a UV detector are used for the routine quantification of 2,6-DCBA and its parent compounds in water samples and culture media. researchgate.net

Beyond simple quantification, UV-Vis spectroscopy is instrumental in studying the compound's interaction with other chemical species. Research has utilized UV-Vis to determine the critical micelle concentration (CMC), size, and shape of micelles formed by surfactants containing the this compound moiety, such as cetyltrimethylammonium-2,6-dichlorobenzoate (CTA2,6). msmary.edu It is also employed to monitor the kinetics of chemical reactions. For example, changes in the UV-Vis absorbance spectrum over time can track the progress of catalytic reactions involving this compound, providing insights into reaction mechanisms and rates. lanl.gov

| Application | Description | Reference |

|---|---|---|

| Quantification | Used in conjunction with HPLC to determine the concentration of 2,6-DCBA in environmental and laboratory samples. researchgate.net | researchgate.net |

| Interaction Analysis | Helps determine properties like the critical micelle concentration (CMC) of surfactants containing the this compound group. msmary.edu | msmary.edu |

| Reaction Monitoring | Tracks changes in absorbance to monitor the kinetics and progress of catalytic reactions involving this compound. lanl.gov | lanl.gov |

Sample Preparation and Extraction Protocols for Complex Environmental Matrices

Analyzing this compound in complex environmental samples like groundwater, surface water, or soil requires extensive sample preparation to isolate the analyte from interfering matrix components. researchgate.netresearchgate.net These steps are crucial for achieving the sensitivity and accuracy required for trace-level analysis.

Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and cleanup of this compound from aqueous samples. researchgate.net The method involves passing a water sample through a cartridge containing a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of an organic solvent. For the simultaneous extraction of the polar this compound along with its less polar precursors like Dichlobenil and 2,6-Dichlorobenzamide (BAM), hydrophilic-lipophilic balanced (HLB) polymeric sorbents are effective. researchgate.net Other hydrophobic polymer-based sorbents, such as Bakerbond SDB-1, are also used, particularly in sample preparation for isotope analysis. tum.de Due to the typically low concentrations of these compounds in groundwater (in the ng/L range), large volumes of water (up to 100 L) may need to be processed to obtain sufficient analyte mass for detection and analysis. researchgate.net

| Sorbent Type | Example | Application Context | Reference |

|---|---|---|---|

| Hydrophilic-Lipophilic Balanced (HLB) | Divinylbenzene and N-vinylpyrrolidone copolymer | Simultaneous extraction of 2,6-DCBA, BAM, and Dichlobenil from groundwater. researchgate.net | researchgate.net |

| Hydrophobic Polymer-Based | Bakerbond SDB-1 | Sample preparation for Compound-Specific Isotope Analysis (CSIA). tum.de | tum.de |

| Reversed-Phase | C18 | Extraction of the precursor Dichlobenil from water samples. epa.gov | epa.gov |

As a carboxylic acid, this compound is polar and not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable form. researchgate.netd-nb.info This chemical modification is essential for analysis by GC-Mass Spectrometry (GC-MS) and GC-Isotope Ratio Mass Spectrometry (GC-IRMS). researchgate.netd-nb.info

The most common derivatization strategy is methylation, which converts the carboxylic acid group into a methyl ester (Methyl this compound). This significantly improves its chromatographic properties. researchgate.netd-nb.info Reagents such as trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) have been successfully used for online derivatization in the GC injector, providing a fully automated procedure suitable for isotope analysis. d-nb.info

| Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|

| Trimethylsulfonium hydroxide (TMSH) | Methylation of the carboxylic acid group to form a volatile ester. | GC-IRMS | d-nb.info |

| Diazomethane | Methylation; used for similar dichlorobenzoic acid metabolites. | GC-MS | nih.gov |

Compound-Specific Isotope Analysis (CSIA) is a powerful tool used to investigate the sources and transformation pathways of environmental contaminants. tersusenv.comnih.gov CSIA measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within an individual compound. tersusenv.com During biodegradation, molecules containing the lighter isotope (e.g., ¹²C) are typically transformed faster than those with the heavier isotope (¹³C). This results in an enrichment of the heavy isotope in the remaining pool of the compound, which serves as a clear indicator of degradation. d-nb.info

In the context of this compound, CSIA is crucial for assessing its formation from the degradation of its precursor, 2,6-Dichlorobenzamide (BAM), and for tracking its own potential transformation in the environment. researchgate.netd-nb.infonih.gov By analyzing the carbon and nitrogen isotope signatures of BAM and 2,6-DCBA, researchers can differentiate between degradation and other processes like dilution or sorption that also lead to concentration decreases. d-nb.infotersusenv.com This approach provides robust evidence for the occurrence of natural attenuation processes in contaminated aquifers. nih.gov

Environmental Management and Advanced Remediation Strategies for 2,6 Dichlorobenzoate

Bioremediation Techniques for 2,6-Dichlorobenzoate Contamination

Bioremediation presents a promising and environmentally friendly approach for the cleanup of sites contaminated with this compound (2,6-DCBA). This strategy harnesses the metabolic capabilities of microorganisms to break down the contaminant into less harmful substances. The effectiveness of bioremediation can be enhanced through various techniques, including the introduction of specialized microorganisms (bioaugmentation), the stimulation of native microbial populations (biostimulation), and the use of plants to aid in the degradation process (phytoremediation).

Bioaugmentation Approaches with Specialized Microorganisms

Bioaugmentation involves the introduction of specific, pre-selected microbial strains with a known capacity to degrade a target contaminant into the contaminated environment. researchgate.net This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic genes for efficient degradation.

A key microorganism in the bioremediation of 2,6-DCBA is the bacterium Aminobacter sp. MSH1. researchgate.netnih.gov This strain is capable of utilizing 2,6-dichlorobenzamide (B151250) (BAM), a precursor to 2,6-DCBA, as its sole source of carbon, nitrogen, and energy. researchgate.netnih.gov The degradation process begins with the conversion of BAM to 2,6-DCBA by an amidase enzyme, a step encoded on the pBAM1 plasmid. nih.govresearchgate.net Subsequently, the catabolism of 2,6-DCBA is carried out by enzymes encoded on a second plasmid, pBAM2. nih.govresearchgate.net The initial step in this pathway is the conversion of 2,6-DCBA to 3-hydroxy-2,6-dichlorobenzoate. researchgate.netresearchgate.net

Studies have demonstrated the potential of using Aminobacter sp. MSH1 in bioaugmented systems, such as sand filters, for the treatment of BAM-contaminated water. researchgate.neteuropa.eu Inoculation of sand filters with this bacterium has achieved up to 75% removal of BAM at concentrations of 0.2 µg/l. europa.eu However, maintaining long-term degradation efficiency can be challenging due to the washout of the introduced bacteria, predation by protozoa, and the limited availability of easily assimilable organic carbon in some environments. researchgate.net To address these challenges, strategies such as immobilizing the degrader bacteria on carrier materials are being explored to enhance their retention and activity within the treatment system. europa.eu

Another approach involves the use of anaerobic bacterial consortia. Research has shown that some consortia can dehalogenate 2,6-DCBA by removing both chlorine atoms at the ortho positions, ultimately forming benzoate (B1203000), which can be further degraded. nih.gov

The table below summarizes key microorganisms and their roles in the bioaugmentation-based degradation of 2,6-DCBA.

| Microorganism/Consortium | Key Enzyme/Pathway | Degradation Product(s) | Reference(s) |

| Aminobacter sp. MSH1 | Amidase (BbdA), Monooxygenase (BbdD) | 2,6-Dichlorobenzoic acid (2,6-DCBA), 3-hydroxy-2,6-dichlorobenzoate | researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net |

| Anaerobic bacterial consortia | Reductive dehalogenase | Benzoate | nih.gov |

| Acidovorax sp. KKS102 mutants (K107T, A180P) | Beta class Glutathione (B108866) S-transferase | Dehalogenated derivatives | umyu.edu.ng |

Biostimulation Strategies for Indigenous Microbial Communities

Biostimulation aims to enhance the degradation capabilities of the native microbial populations already present in a contaminated environment. This is typically achieved by adding nutrients, electron acceptors, or other amendments that stimulate the growth and activity of contaminant-degrading microorganisms.

For chlorinated aromatic compounds like 2,6-DCBA, the addition of a more readily degradable carbon source can sometimes stimulate the growth of a microbial community that can then co-metabolically degrade the target pollutant. However, in some cases, the presence of an easily assimilable carbon source can also lead to the preferential use of that substrate over the contaminant. europa.eu

The effectiveness of biostimulation is highly dependent on the specific conditions of the contaminated site, including the composition of the indigenous microbial community and the presence of the necessary catabolic genes. For instance, while some native microbial communities in soils and sediments have shown the potential for partial degradation of dichlobenil (B1670455) (a precursor to 2,6-DCBA) to BAM and subsequently to 2,6-DCBA, the complete mineralization is often slow. researchgate.net

Research into the biostimulation of 2,6-DCBA degradation is ongoing, with a focus on understanding the complex interactions between the contaminant, the indigenous microorganisms, and the surrounding environmental matrix.

Phytoremediation Potential and Mechanisms in Plant Systems

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental contaminants. acs.org This approach can be particularly effective in the rhizosphere, the soil region directly influenced by plant roots, where the exudation of organic compounds by plants can stimulate microbial activity and enhance the biodegradation of pollutants. acadiau.ca

While direct uptake and metabolism of 2,6-DCBA by plants have not been extensively documented, the rhizosphere effect holds significant promise for its remediation. The release of root exudates can support the growth of microbial populations capable of degrading chlorinated benzoates. acadiau.ca For example, studies have shown that the degradation of 2,5-dichlorobenzoate (B1240473) by a Pseudomonas fluorescens strain was enhanced in the presence of plants compared to unplanted soil. acadiau.ca This suggests that a similar mechanism could be beneficial for the degradation of 2,6-DCBA.

The stability of bacterial plasmids carrying genes for the degradation of recalcitrant compounds has also been shown to increase in the rhizosphere. acs.org This enhanced stability could improve the effectiveness of bioaugmentation strategies when used in conjunction with phytoremediation.

The table below outlines the potential mechanisms of phytoremediation for 2,6-DCBA.

| Phytoremediation Mechanism | Description | Relevance to this compound | Reference(s) |

| Rhizosphere-enhanced biodegradation | Plant roots release exudates that stimulate the growth and activity of contaminant-degrading microorganisms in the soil. | Enhanced degradation of chlorinated benzoates has been observed in the rhizosphere. | acadiau.ca |

| Increased plasmid stability | The rhizosphere environment can promote the stability of plasmids containing degradation genes in bacteria. | Could improve the efficacy of bioaugmented bacteria for 2,6-DCBA degradation. | acs.org |

Advanced Oxidation Processes (AOPs) for Environmental Transformation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These highly reactive radicals can non-selectively degrade a wide range of recalcitrant organic compounds, including 2,6-DCBA.

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source (e.g., UV or solar) to generate hydroxyl radicals. When the photocatalyst absorbs photons with energy equal to or greater than its band gap, an electron-hole pair is generated. The holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals, while the electrons can react with oxygen to form superoxide (B77818) radicals, which can also contribute to the degradation process.

Research has demonstrated the effectiveness of photocatalysis for the degradation of chlorinated aromatic compounds. For instance, the photocatalytic degradation of 2,6-dichlorophenol, a structurally related compound, has been successfully achieved using TiO₂ as a photocatalyst. scirp.org The degradation process involves the cleavage of the C-Cl bonds and the aromatic ring, leading to the formation of less harmful intermediates and ultimately mineralization to CO₂, water, and inorganic acids. sciety.org The efficiency of the process is influenced by factors such as pH, catalyst dosage, and the initial concentration of the pollutant. sciety.org

The table below details key aspects of the photocatalytic degradation of compounds structurally similar to 2,6-DCBA.

| Parameter | Finding | Compound | Reference(s) |

| Catalyst | Titanium Dioxide (TiO₂) | 2,6-Dichlorophenol | scirp.org |

| Light Source | UV/Solar | 2,6-Dichlorophenol | scirp.orgsciety.org |

| Key Reactive Species | Hydroxyl radicals (·OH), Superoxide radicals (·O₂⁻) | 2,6-Dichlorophenol | sciety.org |

| Degradation Products | Chloride ions, dechlorinated products, phenols | 2,6-Dichlorophenol | sciety.org |

Electrochemical and Sonochemical Approaches

Electrochemical AOPs involve the generation of hydroxyl radicals at the surface of an anode through the oxidation of water. These methods can be highly effective for the degradation of persistent organic pollutants.

Sonochemical approaches utilize high-frequency ultrasound to induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. The extreme temperatures and pressures generated during cavitation can lead to the formation of hydroxyl radicals from the pyrolysis of water molecules, which then degrade the pollutants.

While specific studies on the electrochemical and sonochemical degradation of 2,6-DCBA are limited, research on similar compounds provides insights into the potential of these technologies. The sonochemical degradation of other chlorinated aromatic compounds has been reported, demonstrating the ability of this method to break down recalcitrant molecules. unimelb.edu.au

Combining different AOPs, such as photocatalysis and sonolysis (sonophotocatalysis), can often lead to synergistic effects, resulting in enhanced degradation rates compared to the individual processes.

Ozonation and Fenton-like Reactions for Contaminant Abatement

Advanced Oxidation Processes (AOPs) are a prominent strategy for the degradation of recalcitrant organic pollutants like this compound. These methods rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down complex molecules into simpler, less toxic compounds, and ideally, to achieve complete mineralization to CO2, H2O, and inorganic salts. nih.gov Among the various AOPs, ozonation and Fenton-like reactions have been explored for the treatment of chlorinated aromatic compounds.

Ozonation involves the application of ozone (O3), a powerful oxidant itself, which can directly react with organic contaminants. However, its effectiveness is significantly enhanced by its decomposition in water to produce hydroxyl radicals. wur.nlresearchgate.net The degradation rate of chlorobenzoic acids via ozonation is influenced by factors such as pH and the presence of catalysts. For instance, the decay rate of para-chlorobenzoic acid (pCBA), a related compound, is much higher in the presence of a goethite catalyst and is strongly pH-dependent. nih.gov Studies have shown that combining ozone with electrolysis can create a synergistic effect, further enhancing the degradation of compounds like 4-chlorobenzoic acid. nih.gov

Fenton-like reactions are another class of AOPs that generate hydroxyl radicals through the reaction of hydrogen peroxide (H2O2) with an iron catalyst. nih.gov The classic Fenton reaction uses dissolved ferrous iron (Fe2+), but heterogeneous Fenton-like systems, which utilize solid iron-containing catalysts, are gaining favor due to their wider operational pH range and the reduction of iron sludge production. mdpi.comsemanticscholar.org These systems can effectively degrade a variety of halogenated organic compounds. nih.gov The efficiency of Fenton-like reactions is influenced by parameters such as pH, the concentration of hydrogen peroxide and the catalyst, and the nature of the substituent groups on the aromatic ring. mdpi.comresearchgate.net For example, the degradation rate of chlorophenols is affected by the number and position of chlorine atoms. researchgate.net While specific kinetic data for this compound is limited in the provided search results, the principles governing the degradation of other chlorinated aromatic compounds by Fenton-like reactions are applicable.

Table 1: Comparison of Ozonation and Fenton-like Reactions for Aromatic Compound Degradation

| Feature | Ozonation | Fenton-like Reactions |

|---|---|---|

| Primary Oxidant | Ozone (O3), Hydroxyl Radicals (•OH) | Hydroxyl Radicals (•OH) |

| Catalyst | Can be used with catalysts (e.g., goethite) to enhance •OH production | Iron-based catalysts (homogeneous Fe2+ or heterogeneous iron oxides) |

| pH Dependence | Reaction rates can be strongly pH-dependent | Optimal pH is typically acidic for homogeneous systems, but heterogeneous systems offer a wider range. mdpi.com |

| Byproducts | Can form bromate (B103136) in bromide-containing waters; otherwise, primarily smaller organic acids and eventually CO2 and H2O. | Iron sludge can be a byproduct in homogeneous systems. mdpi.com |

| Enhancements | Combination with UV light or electrolysis can increase efficiency. nih.gov | Use of zero-valent iron (ZVI) or persulfate can enhance performance. nih.gov |

Environmental Fate and Transport Modeling

Understanding the environmental behavior of this compound is crucial for assessing its risk and developing effective management strategies. Environmental fate and transport models are computational tools used to predict the movement and persistence of chemicals in various environmental compartments.

Predictive Models for Persistence and Mobility in Environmental Compartments

Predictive models for the persistence and mobility of this compound rely on its physicochemical properties and its susceptibility to degradation processes. This compound is a known environmental transformation product of the herbicide dichlobenil. nih.gov Its persistence in soil and water is a key concern.

Models often incorporate parameters such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient) to estimate its distribution between soil, water, and air. mdpi.com The persistence of the compound is determined by its resistance to abiotic and biotic degradation. While this compound can be degraded by certain microorganisms, its structure can make it recalcitrant. wur.nlnih.gov

Reactive transport models are particularly useful for simulating the fate of contaminants in groundwater. These models can couple the physical processes of advection and dispersion with biogeochemical reactions, such as biodegradation. acs.org For instance, a study on the related compound 2,6-dichlorobenzamide (BAM) used a reactive transport model to simulate its degradation in a laboratory-scale aquifer. The model highlighted that mass transfer limitations into microbial cells could be a significant bottleneck for biodegradation at low contaminant concentrations. acs.org This finding is important for accurately predicting the persistence of such compounds in real-world scenarios.

Computational Approaches for Simulating Environmental Distribution

Computational approaches for simulating the environmental distribution of chemicals like this compound often employ multimedia mass balance models. scholaris.ca These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota) and use the chemical's properties and environmental parameters to predict its concentration in each compartment over time.

Furthermore, computational drug discovery methodologies, which include molecular docking and molecular dynamics simulations, can provide insights into the interactions of compounds like this compound with biological molecules. peerj.com While primarily used in pharmaceutical research, these techniques can be adapted to understand the enzymatic degradation pathways of environmental contaminants, thereby improving the predictive power of fate and transport models.

Table 2: Key Parameters in Environmental Fate and Transport Modeling of this compound

| Parameter | Description | Relevance to Modeling |

|---|---|---|

| Molecular Weight | The mass of one mole of the substance. | Influences diffusion and transport rates. |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Determines its concentration in the aqueous phase and its mobility in groundwater. |

| Vapor Pressure | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Indicates the tendency of a compound to volatilize into the atmosphere. mdpi.com |